molecular formula C5H15OSi2 B044630 Pentamethyldisiloxane CAS No. 1438-82-0

Pentamethyldisiloxane

Cat. No.: B044630
CAS No.: 1438-82-0
M. Wt: 147.34 g/mol
InChI Key: XUKFPAQLGOOCNJ-UHFFFAOYSA-N
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Description

Pentamethyldisiloxane is an organosilicon compound with the chemical formula C5H16OSi2. It is a colorless, volatile liquid that is not miscible with water. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethyldisiloxane can be synthesized through the reaction of potassium trimethylsilanolate with dimethylchlorosilane in anhydrous tetrahydrofuran. The reaction is carried out at room temperature for one hour, followed by filtration, concentration, and extraction with ether to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through distillation and other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Pentamethyldisiloxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentamethyldisiloxane is unique due to its specific balance of volatility, reactivity, and stability. Its ability to act as a source of the trimethylsilyl functional group makes it particularly valuable in organic synthesis and industrial applications .

Properties

InChI

InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFPAQLGOOCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883673
Record name Disiloxane, 1,1,1,3,3-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-82-0
Record name Pentamethyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,1,1,3,3-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disiloxane, 1,1,1,3,3-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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